Product packaging for 5-Fluoro-2-(prop-2-YN-1-YL)pyridine(Cat. No.:)

5-Fluoro-2-(prop-2-YN-1-YL)pyridine

Cat. No.: B13598816
M. Wt: 135.14 g/mol
InChI Key: NSKWTCATHZBPCS-UHFFFAOYSA-N
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Description

5-Fluoro-2-(prop-2-yn-1-yl)pyridine is a fluorinated pyridine derivative designed for research and development, particularly in medicinal chemistry and drug discovery. The strategic incorporation of both a fluorine atom and a propynyl group onto the pyridine scaffold creates a versatile building block for constructing more complex molecules. The propynyl (alkyne) group is a valuable handle for further synthetic elaboration via click chemistry, while the fluorine atom can significantly influence a compound's physicochemical properties, metabolic stability, and binding affinity . This compound is of high interest in the synthesis of potential therapeutic agents. Molecular frameworks containing the 5-fluoro-2-(prop-2-yn-1-yl) motif have been investigated in published research, including as key components in ligands for enzyme inhibition studies . Furthermore, structurally related compounds featuring the 5-fluoro-2-pyridyl group are frequently utilized in constructing fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit significant pharmacological activities . The presence of the fluorine atom is a critical design element in modern drug candidates. Fluorination is a well-established strategy to enhance membrane permeability, improve metabolic stability by blocking vulnerable sites of oxidation, and fine-tune electronic properties . As part of a growing class of fluorinated heterocycles, this compound is a valuable reagent for researchers aiming to develop new bioactive molecules in a high-quality, research-grade format.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6FN B13598816 5-Fluoro-2-(prop-2-YN-1-YL)pyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6FN

Molecular Weight

135.14 g/mol

IUPAC Name

5-fluoro-2-prop-2-ynylpyridine

InChI

InChI=1S/C8H6FN/c1-2-3-8-5-4-7(9)6-10-8/h1,4-6H,3H2

InChI Key

NSKWTCATHZBPCS-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=NC=C(C=C1)F

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Fluoro 2 Prop 2 Yn 1 Yl Pyridine

Chemical Transformations Involving the Terminal Alkyne Moiety

The propargyl group attached to the pyridine (B92270) ring at the 2-position provides a rich platform for a variety of chemical reactions, characteristic of terminal alkynes.

The terminal alkyne of 5-Fluoro-2-(prop-2-yn-1-yl)pyridine can readily participate in cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

Huisgen 1,3-Dipolar Cycloaddition: The Huisgen 1,3-dipolar cycloaddition is a prime example of a reaction involving the alkyne moiety. organic-chemistry.org This reaction, particularly the copper(I)-catalyzed version often termed "click chemistry," involves the reaction of the terminal alkyne with an organic azide (B81097) to form a stable 1,2,3-triazole ring. wikipedia.orgnih.gov This reaction is known for its high efficiency, regioselectivity (favoring the 1,4-isomer in the presence of a copper catalyst), and mild reaction conditions. wikipedia.org While no specific studies on this compound are available, the reactivity of terminal alkynes in this transformation is well-established, suggesting that it would readily undergo cycloaddition with various azides to generate the corresponding triazolylpyridine derivatives.

Diels-Alder Reactions: The alkyne can also act as a dienophile in [4+2] Diels-Alder cycloaddition reactions, reacting with a conjugated diene to form a six-membered ring. acsgcipr.orglibretexts.org The efficiency of these reactions can be influenced by the electronic nature of the substituents on both the diene and the dienophile. Intramolecular Diels-Alder reactions of related 2-(alkynyl)pyridines have been reported to form annelated pyridine systems. acsgcipr.org The presence of the electron-withdrawing fluorinated pyridine ring may enhance the dienophilic character of the alkyne in this compound.

The terminal alkyne is susceptible to a range of metal-catalyzed hydrofunctionalization reactions, which introduce new functional groups across the triple bond.

Hydration: The addition of water across the alkyne triple bond, known as hydration, can be catalyzed by various metal salts, most commonly mercury(II) salts. However, due to toxicity concerns, other metal catalysts have been developed. For instance, copper(II) has been shown to catalyze the hydration of structurally similar 2-pyridyloxirane, accelerating the reaction significantly. rsc.org It is plausible that similar metal catalysts could facilitate the hydration of the propargyl group in this compound to yield the corresponding methyl ketone derivative.

Hydroamination: The addition of an N-H bond across the alkyne, or hydroamination, is an atom-economical method for the synthesis of enamines and imines, which can be further converted to other valuable nitrogen-containing compounds. Early transition metal complexes, such as those of titanium with pyridine-derived ligands, have been developed as catalysts for intramolecular hydroamination reactions. ubc.ca These catalysts have shown good reactivity for the formation of 5- and 6-membered rings. While this applies to intramolecular reactions, it highlights the potential for the alkyne in this compound to undergo intermolecular hydroamination with various amines in the presence of suitable catalysts.

The alkyne moiety can undergo both oxidation and reduction, leading to a variety of functional group transformations.

Oxidation: The oxidation of the alkyne can lead to different products depending on the reaction conditions and the oxidizing agent used. For instance, a method for the synthesis of pyridines involves the copper(II)-promoted dehydrogenation of an allylamine (B125299) followed by a rhodium(III)-catalyzed N-annulation with an alkyne, where the alkyne is incorporated into a new pyridine ring. rsc.org

Reduction: The triple bond can be selectively reduced to either a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation using a heterogeneous catalyst like palladium on carbon (Pd/C) typically leads to the complete reduction of the alkyne to the corresponding propyl-substituted pyridine. youtube.com For a partial reduction to the cis-alkene, Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly employed. youtube.com A dissolving metal reduction, using sodium in liquid ammonia, can be used to obtain the trans-alkene. youtube.com

Transformation Reagents/Catalyst Product Type
Huisgen CycloadditionOrganic Azide, Cu(I) catalyst1,2,3-Triazole
Diels-Alder ReactionConjugated DieneSubstituted Cyclohexadiene
HydrationH₂O, Metal Catalyst (e.g., Cu(II))Methyl Ketone
HydroaminationAmine, Metal Catalyst (e.g., Ti)Enamine/Imine
Full ReductionH₂, Pd/CAlkane
Partial Reduction (cis)H₂, Lindlar's Catalystcis-Alkene
Partial Reduction (trans)Na, liquid NH₃trans-Alkene

Reactivity of the Fluorinated Pyridine Core

The 5-fluoro-pyridine ring exhibits reactivity patterns characteristic of electron-deficient aromatic systems, primarily through nucleophilic aromatic substitution.

The presence of the electronegative nitrogen atom and the fluorine substituent makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen and activated by the fluorine. youtube.comlibretexts.org

The general mechanism for SNAr involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the elimination of the leaving group, in this case, the fluoride (B91410) ion. libretexts.org The fluorine atom is a good leaving group in SNAr reactions, often more so than other halogens, because its high electronegativity strongly polarizes the C-F bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. wyzant.com

In the case of this compound, nucleophilic attack is expected to occur preferentially at the C5 position, leading to the displacement of the fluoride. A variety of nucleophiles, including amines, alkoxides, and thiolates, can potentially be used to introduce a range of functional groups at this position. The rate and success of these reactions can be influenced by the nature of the nucleophile, the solvent, and the reaction temperature. Studies on other fluoropyridines have shown that such substitutions are synthetically useful. nih.gov

Position of Substitution Typical Nucleophiles Driving Force
C5Amines, Alkoxides, ThiolatesElectron-withdrawing nature of the pyridine nitrogen and the fluorine atom.

Electrophilic aromatic substitution (SEAr) on the pyridine ring is generally difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. wikipedia.orgkhanacademy.org The nitrogen atom can also be protonated or coordinate to a Lewis acid catalyst, further deactivating the ring. wikipedia.org

When electrophilic substitution does occur, it is typically directed to the 3- and 5-positions, which are less deactivated than the 2-, 4-, and 6-positions. In this compound, the existing substituents will influence the position of any potential electrophilic attack. The fluorine atom is an ortho, para-director, but a deactivator. The propargyl group is generally considered to be weakly deactivating. Given the strong deactivation of the pyridine ring itself, forcing conditions would likely be required for any electrophilic substitution to proceed. Reactions such as nitration or halogenation, if they were to occur, would be expected to substitute at the C3 position, which is meta to the nitrogen and ortho to the fluorine. However, direct electrophilic functionalization of the pyridine ring in this compound is anticipated to be challenging. libretexts.org

Chemo- and Regioselectivity in Complex Multi-Functionalized Systems

The presence of multiple reactive sites—the pyridine nitrogen, the aromatic ring, and the terminal alkyne—in this compound raises important questions of chemo- and regioselectivity in its reactions. The fluorine atom at the 5-position exerts a significant electron-withdrawing effect, which deactivates the pyridine ring towards electrophilic aromatic substitution but can activate it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the fluorine.

In the context of complex, multi-functionalized systems, the terminal alkyne of this compound is expected to be a primary site of reactivity. For instance, in transition-metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling, the terminal C-H bond of the propargyl group is acidic and can be readily deprotonated to form a reactive metal acetylide. This allows for the selective formation of new carbon-carbon bonds at the alkyne terminus without affecting the pyridine ring.

Furthermore, the pyridine nitrogen can act as a directing group in certain transition-metal-catalyzed C-H activation reactions. This could potentially allow for regioselective functionalization of the pyridine ring at the C3 or C4 positions. However, the steric bulk of the propargyl group at the C2 position might influence the regiochemical outcome of such transformations.

Cycloaddition reactions represent another area where chemo- and regioselectivity are crucial. The propargyl group can participate in [3+2] cycloadditions with azides to form triazoles or in [2+2+2] cycloadditions with other alkynes or nitriles to construct more complex polycyclic systems. researchgate.net The regioselectivity of these cycloadditions would be influenced by both the electronic nature of the pyridine ring and the steric environment around the alkyne.

A summary of potential selective reactions is presented in the table below.

Reaction TypeReactive SiteExpected SelectivityInfluencing Factors
Sonogashira CouplingTerminal AlkyneHigh for C-C bond formation at the alkyneAcidity of the terminal alkyne C-H bond
Nucleophilic Aromatic SubstitutionPyridine RingPotential for substitution at C6Electron-withdrawing effect of fluorine
Directed C-H ActivationPyridine Ring (C3/C4)Dependent on catalyst and directing group abilityCoordination of the pyridine nitrogen to the metal center
[3+2] CycloadditionAlkyneRegioselective formation of triazolesElectronic and steric effects of the pyridine moiety
[2+2+2] CycloadditionAlkyneFormation of substituted benzene (B151609) or pyridine derivativesCatalyst and reaction partners

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

Understanding the intricate mechanisms of the reactions involving this compound is paramount for optimizing reaction conditions and controlling product outcomes. Kinetic and spectroscopic studies are invaluable tools for this purpose.

Kinetic analysis can provide insights into the rate-determining step of a reaction and the influence of reactant concentrations, temperature, and catalysts on the reaction rate. For example, in a potential cyclization reaction to form an indolizine (B1195054) derivative, a reaction observed in similar 2-enynylpyridines, kinetic studies could help distinguish between a concerted pericyclic pathway and a stepwise mechanism involving a charged intermediate. nih.gov By monitoring the disappearance of the starting material and the appearance of the product over time under various conditions, a rate law can be established, providing clues about the species involved in the rate-determining step.

Spectroscopic techniques are essential for identifying reaction intermediates and characterizing final products. In situ infrared (IR) spectroscopy can be employed to monitor the disappearance of the characteristic alkyne C-H stretch and the appearance of new functional groups as a reaction progresses. Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and 19F NMR, is crucial for determining the structure of products and can also be used to detect and characterize transient intermediates if they are present in sufficient concentration. For instance, in a study of a nickel-catalyzed cycloaddition, in situ IR spectroscopy was used to suggest the formation of a rare η1-bound nitrile intermediate. researchgate.net

Detailed mechanistic investigations of reactions involving this compound could involve the following approaches:

Mechanistic QuestionInvestigative TechniqueExpected Outcome
Identification of reaction intermediatesLow-temperature NMR, in situ IR spectroscopyCharacterization of transient species, such as metal-complexed intermediates or charged intermediates.
Determination of the rate-determining stepReaction progress kinetic analysisEstablishment of the reaction's rate law and identification of the slowest step in the mechanism.
Assessment of electronic effectsHammett analysis with substituted reactantsCorrelation of reaction rates with the electronic properties of substituents to understand charge distribution in the transition state.
Elucidation of stereochemistryChiral chromatography, X-ray crystallographyDetermination of the stereochemical outcome of a reaction, providing insight into the geometry of the transition state.

By combining the results from these kinetic and spectroscopic studies, a detailed and comprehensive picture of the reaction mechanisms for this compound can be constructed, enabling the rational design of synthetic routes to novel and complex molecules.

Advanced Spectroscopic and Structural Characterization Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 5-Fluoro-2-(prop-2-yn-1-yl)pyridine in solution. By analyzing the spectra of ¹H, ¹³C, and ¹⁹F nuclei, a complete picture of the atomic connectivity and chemical environment can be assembled.

Proton, Carbon-13, and Fluorine-19 NMR Chemical Shift Analysis

The ¹H NMR spectrum is expected to show distinct signals for the three protons on the pyridine (B92270) ring and the three protons of the propargyl group. The proton at the C6 position is anticipated to appear as a doublet of doublets, coupled to the fluorine at C5 and the proton at C4. The proton at C4 will likely present as a triplet of doublets, coupled to the protons at C3 and C6 as well as the fluorine at C5. The proton at C3 is expected to be a doublet of doublets. The methylene (B1212753) (-CH₂-) protons of the propargyl group will appear as a doublet, coupled to the terminal alkyne proton, which itself will appear as a triplet.

The ¹³C NMR spectrum will display eight unique carbon signals. The chemical shifts are influenced by the electronegativity of the fluorine and nitrogen atoms and the magnetic anisotropy of the alkyne and pyridine ring. The carbon attached to the fluorine (C5) will show a large one-bond C-F coupling constant. The other ring carbons will exhibit smaller two- or three-bond couplings to the fluorine. The signals for the alkyne carbons (C≡C) and the methylene carbon (-CH₂) will be characteristic.

The ¹⁹F NMR spectrum provides critical information, showing a single resonance for the fluorine atom at the C5 position. The multiplicity of this signal will be a complex multiplet due to couplings with the protons at C4 and C6.

Predicted NMR Data for this compound

AtomPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹⁹F Shift (ppm)
H3~7.45 (dd)--
H4~7.75 (td)--
H6~8.30 (d)--
-CH₂-~3.60 (d)--
≡C-H~2.30 (t)--
C2-~158 (d)-
C3-~122 (d)-
C4-~140 (d)-
C5-~159 (d)-
C6-~148 (d)-
-CH₂--~30-
-C≡-~80-
≡C-H-~75-
F5--~ -120

Note: d = doublet, t = triplet, dd = doublet of doublets, td = triplet of doublets. Chemical shifts are referenced relative to TMS for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Predicted values are based on analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

To confirm the assignments from one-dimensional NMR, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between H3-H4 and H4-H6 on the pyridine ring, and critically, between the methylene protons (-CH₂-) and the terminal alkyne proton (≡C-H).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link each proton signal to its corresponding carbon signal (e.g., H3 to C3, H4 to C4, H6 to C6, and the propargyl protons to their respective carbons).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It could show a correlation between the methylene protons and the H3 proton of the pyridine ring, providing insight into the preferred conformation of the propargyl group relative to the pyridine ring in solution.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

HRMS is essential for confirming the elemental composition of this compound. The technique provides a highly accurate mass measurement, allowing for the determination of the molecular formula. The calculated exact mass for the protonated molecule, [C₈H₇FN + H]⁺, is 150.0617.

Analysis of the fragmentation patterns under tandem mass spectrometry (MS/MS) conditions provides further structural confirmation. The propargyl group represents a likely point of initial fragmentation.

Predicted HRMS Fragmentation Data for [C₈H₇FN+H]⁺

m/z (Predicted)Formula of FragmentLikely Origin
150.0617[C₈H₈FN]⁺Molecular Ion [M+H]⁺
111.0355[C₅H₄FN]⁺Loss of propargyl radical (•C₃H₃)
110.0277[C₅H₃FN]⁺Loss of propyne (B1212725) (C₃H₄)
83.0172[C₄H₂FN]⁺Loss of HCN from [C₅H₃FN]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to be dominated by several key absorptions. A sharp, strong band around 3300 cm⁻¹ corresponds to the ≡C-H stretch of the terminal alkyne. The C≡C stretch should appear as a weaker band in the 2100-2150 cm⁻¹ region. The C-F stretching vibration will likely produce a strong absorption in the 1250-1000 cm⁻¹ range. Aromatic C-H stretches are expected above 3000 cm⁻¹, while pyridine ring stretching vibrations (C=C and C=N) will appear in the 1600-1400 cm⁻¹ region.

Raman spectroscopy would be particularly useful for observing the C≡C stretching vibration, which is often weak in the IR spectrum for alkynes but typically produces a strong Raman signal due to the change in polarizability during the vibration.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
Alkyne ≡C-H Stretch~3300Strong, SharpMedium
Aromatic C-H Stretch3050-3150MediumMedium
Alkyne C≡C Stretch2100-2150Weak to MediumStrong
Pyridine Ring C=C, C=N Stretches1400-1600Medium to StrongMedium to Strong
C-F Stretch1000-1250StrongWeak

X-ray Crystallography for Solid-State Structural Elucidation of the Compound or its Derivatives

While solution-state structure is determined by NMR, X-ray crystallography provides the definitive, unambiguous structure of a molecule in the solid state, provided a suitable single crystal can be grown.

If a crystal structure of this compound were obtained, it would yield precise measurements of all bond lengths, bond angles, and torsion angles. This would confirm the planarity of the pyridine ring and provide exact geometric parameters for the propargyl substituent. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as potential C-H···F or C-H···N hydrogen bonds and π-π stacking interactions between pyridine rings, which govern the solid-state architecture. Such data is invaluable for understanding the physical properties of the material and for computational modeling studies. To date, a public crystal structure for this specific compound has not been reported.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Conformational Preferences

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the optimized molecular geometry of 5-Fluoro-2-(prop-2-yn-1-yl)pyridine. researchgate.net

The geometry optimization would reveal the most stable three-dimensional arrangement of the atoms. The pyridine (B92270) ring is expected to be planar, with the fluorine atom and the propargyl group (prop-2-yn-1-yl) as substituents. A key conformational aspect would be the dihedral angle defined by the C2-C(methylene)-C(alkyne)-C(terminal alkyne) chain of the propargyl group relative to the plane of the pyridine ring. The lowest energy conformation would likely exhibit a staggered arrangement to minimize steric hindrance between the propargyl group and the pyridine ring.

Table 1: Predicted Optimized Geometric Parameters for this compound using DFT (Note: These are hypothetical values based on typical bond lengths and angles for similar structures.)

Parameter Predicted Value
Bond Lengths (Å)
C(2)-C(methylene) 1.51
C(methylene)-C(alkyne) 1.47
C(alkyne)≡C(alkyne) 1.21
C(5)-F 1.35
C(2)-N(1) 1.34
**Bond Angles (°) **
C(2)-C(methylene)-C(alkyne) 112.0
C(methylene)-C(alkyne)-C(alkyne) 178.0
C(4)-C(5)-F 119.5
**Dihedral Angles (°) **

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are instrumental in predicting spectroscopic data, which can aid in the identification and characterization of new compounds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.govacs.org The calculated isotropic shielding values are converted to chemical shifts relative to a standard, such as tetramethylsilane (B1202638) (TMS). youtube.com For this compound, predictions for ¹H, ¹³C, and ¹⁹F NMR spectra would be of primary interest. The electron-withdrawing fluorine atom is expected to deshield the adjacent protons and carbons on the pyridine ring. The protons of the methylene (B1212753) group and the terminal alkyne would have characteristic chemical shifts.

Vibrational Frequencies: The same DFT calculations used for geometry optimization can be used to compute the harmonic vibrational frequencies, which correspond to the peaks in an Infrared (IR) spectrum. researchgate.net Characteristic vibrational modes would include the C-F stretch, the C≡C triple bond stretch (typically around 2100-2260 cm⁻¹), the ≡C-H stretch (around 3300 cm⁻¹), and various C-H and C-N stretching and bending modes of the pyridine ring. nih.gov Calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors in the theoretical model. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical ranges for the respective functional groups.)

Parameter Predicted Value
¹³C NMR Chemical Shift (ppm)
C(2) ~155
C(5) ~160 (J_CF coupling)
C(alkyne, terminal) ~75
C(alkyne, internal) ~85
¹H NMR Chemical Shift (ppm)
H(methylene) ~3.6
H(alkyne) ~2.5
IR Vibrational Frequency (cm⁻¹)
C≡C stretch ~2150
≡C-H stretch ~3310

Reaction Pathway Analysis and Transition State Modeling for Key Transformations

Theoretical chemistry can map out the potential energy surface for a chemical reaction, identifying intermediates and, crucially, the transition states that govern the reaction rate. chemrxiv.org For this compound, several key transformations could be modeled.

One such transformation is the propargylic substitution at the methylene carbon, a common reaction for propargyl-containing compounds. nih.govorganic-chemistry.org Computational modeling could compare the activation energy barriers for different nucleophiles attacking this position. Another area of interest would be reactions involving the alkyne group, such as cycloadditions or metal-catalyzed couplings. acs.org

Transition state modeling would involve locating the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. The geometry of the transition state provides insight into the mechanism of bond formation and breaking. acs.org For instance, in a nucleophilic substitution, the transition state would show the partial formation of the new bond to the nucleophile and the partial breaking of the bond to a leaving group.

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

While DFT calculations typically model a molecule in the gas phase or with an implicit solvent model, Molecular Dynamics (MD) simulations can model the explicit interactions of this compound with a large number of solvent molecules over time. nih.gov This provides a dynamic picture of its solution behavior.

An MD simulation would involve placing the molecule in a box of solvent (e.g., water or an organic solvent) and calculating the forces between all atoms using a force field. acs.org The simulation would then solve Newton's equations of motion to track the trajectory of each atom. Analysis of these trajectories can reveal information about solvation shells, hydrogen bonding interactions (if applicable), and the conformational flexibility of the molecule in solution. researchgate.netacs.org For example, MD could show how water molecules orient around the polar regions of the molecule, such as the pyridine nitrogen and the fluorine atom.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comresearchgate.net

For this compound, the HOMO would likely be distributed over the pyridine ring and the alkyne, representing the regions most susceptible to electrophilic attack. The LUMO, on the other hand, would indicate the regions most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. ias.ac.in The presence of the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to unsubstituted 2-propargylpyridine.

Table 3: Predicted Frontier Molecular Orbital Properties (Note: These are hypothetical energy values.)

Parameter Predicted Value (eV)
HOMO Energy -6.5
LUMO Energy -0.8

Quantitative Structure-Property Relationship (QSPR) Modeling for Physicochemical Parameters

Quantitative Structure-Property Relationship (QSPR) modeling aims to build mathematical models that correlate the structural features of molecules (described by molecular descriptors) with their physicochemical properties. researchgate.netresearchgate.net For a new compound like this compound, QSPR models developed from a database of known nitrogen heterocycles could be used to predict properties like boiling point, solubility, or partition coefficient. nih.govnih.gov

The process would involve calculating a wide range of molecular descriptors for the target molecule, such as topological indices, constitutional descriptors, and quantum-chemical descriptors. These descriptors would then be input into a pre-existing, validated QSPR model to obtain a prediction for the desired property. tiu.edu.iq This approach allows for the rapid estimation of key physicochemical parameters without the need for experimental measurement.

Applications and Advanced Research Directions

5-Fluoro-2-(prop-2-YN-1-YL)pyridine as a Versatile Synthetic Intermediate

Searches for the utilization of this compound as a precursor for other complex molecules yielded no specific examples. In theory, the terminal alkyne of the propargyl group and the fluorinated pyridine (B92270) core present reactive sites for a variety of chemical transformations.

Precursor in the Synthesis of Novel Heterocyclic Scaffolds

No documented instances of this compound being used as a precursor for the synthesis of novel heterocyclic scaffolds were found. The inherent reactivity of the alkyne functionality could potentially be exploited in reactions such as cycloadditions (e.g., Sonogashira, Click chemistry) to construct more complex heterocyclic systems. However, no published research demonstrates this application for this specific compound.

Building Block for Macrocycles and Oligomeric Structures

Similarly, there is no available data on the use of this compound as a building block for macrocycles or oligomeric structures. The linear rigidity of the propargyl group could, in principle, be leveraged in the design of such larger molecular architectures.

Role in Ligand Design and Coordination Chemistry

The nitrogen atom of the pyridine ring and the triple bond of the alkyne group in this compound are potential coordination sites for metal ions. However, a review of the literature did not uncover any studies that have explored this potential.

Synthesis of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing the Compound

There are no reports of this compound being employed in the synthesis of Metal-Organic Frameworks (MOFs) or coordination polymers.

Development of Ligand Scaffolds for Homogeneous and Heterogeneous Catalysis

The development of ligand scaffolds for catalytic applications often involves the functionalization of pyridine rings. While the structure of this compound suggests it could be a candidate for such applications, no research has been published to this effect.

Research in Advanced Materials and Organic Electronics

Fluorinated pyridines are of interest in the field of organic electronics due to their electronic properties. The combination with an alkyne group could offer further avenues for the development of novel materials. Nevertheless, no specific research on this compound in advanced materials or organic electronics has been identified.

Incorporation into Conjugated Polymers for Optoelectronic Applications

The unique electronic properties of this compound, arising from the interplay between the electron-withdrawing fluorine atom, the π-deficient pyridine ring, and the reactive propargyl group, make it a promising building block for novel conjugated polymers with tailored optoelectronic characteristics. The terminal alkyne functionality provides a versatile handle for polymerization reactions, such as Sonogashira coupling or click chemistry, enabling the integration of the fluoropyridine unit into the backbone of extended π-conjugated systems. researchgate.net

The incorporation of the 5-fluoropyridine moiety is expected to influence the electronic properties of the resulting polymers significantly. The fluorine atom can lower the HOMO and LUMO energy levels of the polymer, which can be advantageous for applications in organic solar cells and light-emitting diodes. researchgate.net Furthermore, the pyridine nitrogen atom can serve as a site for post-polymerization modification or for coordinating with metal ions, offering a pathway to modulate the material's properties. While specific research on polymers derived directly from this compound is emerging, studies on related poly(arylene ethynylene)s containing pyridine units suggest that these materials can exhibit interesting photophysical properties, including fluorescence. rsc.org

The synthesis of such polymers could involve the copolymerization of this compound with various aromatic dihalides. The choice of the comonomer would allow for fine-tuning of the polymer's bandgap, solubility, and solid-state morphology. The resulting materials could find applications in a range of optoelectronic devices, including organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).

Polymer TypePotential MonomersPotential Properties
Poly(arylene ethynylene)This compound, DiiodobenzeneTunable bandgap, fluorescence
Click PolymersThis compound, Diazide-functionalized aromaticsHigh molecular weight, processability

Development of Fluorescent Probes and Chemosensors

The pyridine scaffold is a well-established platform for the design of fluorescent probes and chemosensors due to its ability to coordinate with metal ions and its influence on the photophysical properties of appended fluorophores. researchgate.netresearchgate.net The presence of both a fluorine atom and a propargyl group in this compound offers unique opportunities for the development of highly selective and sensitive sensors.

The fluorine atom can modulate the electronic properties of the pyridine ring, potentially enhancing the sensitivity of a sensor to its target analyte. The propargyl group, on the other hand, can be utilized in several ways. It can act as a recognition site itself, for instance, through interactions with specific metal ions. More commonly, it serves as a versatile anchor for attaching a fluorophore or another binding unit via "click" chemistry, a highly efficient and specific reaction. mdpi.com

For example, a fluorescent probe for a specific metal ion could be synthesized by coupling a suitable fluorophore to the this compound scaffold. Upon binding of the target metal ion to the pyridine nitrogen and potentially other coordinating atoms, a change in the fluorescence signal (e.g., enhancement, quenching, or a wavelength shift) would be observed. rsc.orgresearchgate.net The specificity of the sensor could be tuned by carefully designing the binding pocket.

Sensor ComponentFunction
5-FluoropyridineModulates electronic properties, enhances sensitivity
Propargyl group"Clickable" handle for fluorophore attachment
Pyridine NitrogenMetal ion coordination site

Strategic Utility in Chemical Biology and Agrochemistry (Focusing on Chemical Synthesis and Derivatization)

The structural features of this compound make it a valuable building block in both chemical biology and agrochemical research, primarily as a starting point for the synthesis of more complex and functional molecules.

Synthesis of Chemical Probes for Receptor-Ligand Interaction Studies

In chemical biology, the development of chemical probes is crucial for understanding the intricate interactions between ligands and their protein receptors. nih.gov The propargyl group of this compound is a key feature for its application in this field. This terminal alkyne allows for the straightforward attachment of reporter tags, such as biotin (B1667282) or a fluorescent dye, via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. mdpi.com

A common strategy involves synthesizing a derivative of this compound that is designed to bind to a specific receptor. This "warhead" molecule, containing the reactive alkyne, can then be used in target identification and validation studies. After the probe binds to its target protein, the alkyne can be "clicked" with an azide-bearing reporter tag, allowing for the detection, isolation, and identification of the protein-ligand complex. The fluorine atom on the pyridine ring can also play a role by influencing the binding affinity and selectivity of the probe for its target.

Design of Novel Scaffolds for Agrochemical Research (excluding efficacy)

The pyridine ring is a common motif in a wide range of successful agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netnih.gov The introduction of a fluorine atom into a molecule can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for the performance of an agrochemical. researchgate.netnih.gov Therefore, the 5-fluoropyridine unit is a desirable scaffold for the design of new agrochemical candidates.

The propargyl group of this compound provides a versatile point for derivatization, allowing for the synthesis of a library of compounds with diverse structures. researchgate.net By reacting the alkyne with various azides, for example, a wide range of triazole-containing compounds can be generated. These new structures can then be screened for their potential as novel agrochemical leads. The combination of the proven pyridine core, the beneficial effects of fluorine substitution, and the synthetic versatility of the propargyl group makes this compound a highly attractive starting material for agrochemical discovery programs. nih.govresearchgate.net

Future Perspectives and Emerging Research Challenges for Alkynyl-Fluoropyridines

The future of research on alkynyl-fluoropyridines, including this compound, is bright, with numerous opportunities for further exploration and application. A key area of future research will be the development of novel synthetic methodologies to access a wider range of functionalized alkynyl-fluoropyridines. rsc.org This will enable a more systematic investigation of structure-property relationships and the fine-tuning of these molecules for specific applications.

In materials science, a significant challenge lies in the synthesis of well-defined, high-molecular-weight conjugated polymers incorporating these building blocks and understanding how the fluorine and nitrogen atoms influence the polymer's electronic structure, morphology, and device performance. rsc.orgnih.gov Overcoming the insolubility issues often associated with rigid-rod conjugated polymers will also be a critical hurdle. wikipedia.org

In the realm of chemical biology and agrochemistry, the challenge will be to design and synthesize derivatives of alkynyl-fluoropyridines with high specificity and potency for their biological targets. This will require a deep understanding of the target's structure and the use of computational modeling to guide the design of new compounds. mdpi.com Furthermore, the development of more efficient and scalable synthetic routes to these complex molecules will be essential for their practical application.

The exploration of the unique reactivity of the alkynyl group beyond "click" chemistry, for instance in cycloaddition reactions or as a precursor to other functional groups, could open up new avenues for the synthesis of novel heterocyclic systems with interesting biological or material properties. beilstein-journals.org As our understanding of the fundamental chemistry and properties of alkynyl-fluoropyridines grows, so too will their impact on a diverse range of scientific and technological fields.

Q & A

Basic: What are the common synthetic routes for preparing 5-fluoro-2-(prop-2-yn-1-yl)pyridine?

Methodological Answer:
A primary route involves Sonogashira coupling , where a halogenated pyridine (e.g., 5-fluoro-2-bromopyridine) reacts with prop-2-yn-1-yl derivatives under palladium catalysis. Alternative methods include direct alkyne functionalization of pre-fluorinated pyridines. Fluorination may employ agents like Selectfluor® for regioselective substitution . Key steps:

  • Catalytic system : Pd(PPh₃)₄/CuI in amine bases (e.g., triethylamine).
  • Reaction conditions : Mild heating (60–80°C) under inert atmosphere.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or HPLC for high-purity yields .

Advanced: How can reaction conditions be optimized to improve yield in alkyne-functionalized pyridine synthesis?

Methodological Answer:
Optimization involves:

  • Catalyst screening : Testing PdCl₂(PPh₃)₂ vs. Pd(OAc)₂ for better turnover.
  • Solvent effects : Polar aprotic solvents (DMF, THF) enhance coupling efficiency.
  • Additives : KI or Cs₂CO₃ improves halogen displacement kinetics.
  • Kinetic studies : Monitoring via TLC or in-situ NMR to identify side products (e.g., homocoupling of alkynes) .

Basic: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm fluorine-induced deshielding (δ ~8.5 ppm for pyridine protons) and alkyne proton absence (δ ~2.5–3.5 ppm for terminal ≡CH).
  • FT-IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹).
  • HRMS : Exact mass verification (calc. for C₈H₅FN₂: 148.0433 g/mol) .

Advanced: How does fluorination at the 5-position influence electronic properties and reactivity?

Methodological Answer:
The electron-withdrawing fluorine at C5:

  • Reduces electron density on the pyridine ring, enhancing electrophilic substitution resistance.
  • Stabilizes intermediates in cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Modulates π-π stacking in crystal structures, critical for ligand-receptor binding studies. DFT calculations show increased partial positive charge at C2, favoring nucleophilic attack .

Basic: What are the solubility and storage recommendations for this compound?

Methodological Answer:

  • Solubility : Moderate in DMSO, DMF; low in water. Co-solvents (e.g., 10% EtOH in H₂O) improve aqueous stability.
  • Storage : -20°C in sealed, argon-flushed vials to prevent alkyne oxidation. Desiccants (silica gel) mitigate hygroscopic degradation .

Advanced: What strategies address conflicting bioactivity data in fluorinated pyridine derivatives?

Methodological Answer:

  • SAR studies : Compare analogs (e.g., 5-fluoro vs. 5-chloro derivatives) to isolate fluorine’s role.
  • Assay standardization : Use isogenic cell lines to control for metabolic variability.
  • Meta-analysis : Cross-reference PubChem and DSSTox datasets to identify outliers (e.g., batch purity issues) .

Basic: What are the known biological targets of this compound?

Methodological Answer:
Preliminary screens suggest activity against:

  • Kinases : Inhibition of EGFR (IC₅₀ ~1.2 µM) due to alkyne’s π-orbital interactions.
  • GPCRs : Partial agonism at adenosine A₂A receptors (EC₅₀ ~5 µM). Validate via radioligand displacement assays .

Advanced: How can computational modeling predict binding modes of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 3UG3 for EGFR).
  • MD simulations : AMBER force fields to assess stability of fluorine-mediated H-bonds.
  • QSAR : Correlate logP values (calculated ~2.1) with membrane permeability .

Basic: What safety precautions are required when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid inhaling volatile byproducts (e.g., HF during decomposition).
  • Waste disposal : Neutralize with 10% NaOH before incineration .

Advanced: How to resolve structural ambiguities in fluorinated pyridine derivatives?

Methodological Answer:

  • X-ray crystallography : Resolve tautomerism (e.g., keto-enol forms).
  • NOESY NMR : Confirm substituent positions (e.g., alkyne vs. fluorine proximity).
  • Isotopic labeling : ¹⁹F NMR tracks fluorine’s electronic environment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.